13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
The compound 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a highly complex polycyclic organophosphorus compound. Its structure features a pentacyclic framework with fused oxa (oxygen-containing) and phosphapentacyclo (phosphorus-containing) rings, alongside methyl substituents at positions 10 and 14. The presence of the hydroxy group at position 13 and the oxide functional group on the phosphorus atom (λ⁵ configuration) confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and catalytic applications.
Properties
CAS No. |
65355-16-0 |
|---|---|
Molecular Formula |
C22H17O4P |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C22H17O4P/c1-13-11-15-7-3-5-9-17(15)19-20-18-10-6-4-8-16(18)12-14(2)22(20)26-27(23,24)25-21(13)19/h3-12H,1-2H3,(H,23,24) |
InChI Key |
CPPHRGAOJUWAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(=O)(OC4=C3C5=CC=CC=C5C=C4C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as hydroxyl and methyl groups. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and properties.
Substitution: Functional groups can be substituted with other groups to modify the compound’s reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue identified in the evidence is 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (CAS: 695162-86-8) . Key differences include:
- Substituents : The dimethyl variant has methyl groups at positions 10 and 16, whereas the diphenyl analogue features bulkier phenyl groups. This substitution significantly impacts steric hindrance and electronic effects.
- Reactivity: Phenyl groups in the diphenyl variant may enhance π-π interactions in coordination complexes, while methyl groups in the dimethyl variant could improve solubility in nonpolar solvents.
| Property | Dimethyl Variant (Target Compound) | Diphenyl Variant (CAS 695162-86-8) |
|---|---|---|
| Substituents at C10/C16 | Methyl | Phenyl |
| Steric Bulk | Lower | Higher |
| Electronic Effects | Electron-donating (methyl) | Electron-withdrawing (phenyl) |
| Potential Applications | Catalysis, ligand design | Materials science, supramolecular |
Functional Group Comparisons
- Phosphorus Oxidation State : Both compounds share a λ⁵-phosphorus oxide group, which is critical for stabilizing pentacoordinate phosphorus intermediates in catalytic cycles.
- Hydroxy Group : The hydroxy group at position 13 in both compounds enables hydrogen bonding, influencing their behavior in solvent systems and molecular recognition processes.
Research Findings and Limitations
The provided evidence lacks experimental data (e.g., spectroscopic characterization, catalytic performance) for either compound. This gap precludes a rigorous comparison of their reactivities or applications. Notably, the diphenyl variant (CAS 695162-86-8) is cataloged as a commercial product (Cat.No .
Biological Activity
The compound 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (CAS No: 65355-16-0) is a complex organic molecule with potential biological activities that have garnered interest in various fields such as medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H17O4P |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
| InChI Key | CPPHRGAOJUWAOZ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects have indicated possible cytotoxicity towards various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological activity of 13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is hypothesized to involve interactions with molecular targets such as enzymes and receptors:
- Enzyme Binding : It may bind to active sites on enzymes and alter their catalytic activity.
- Signal Transduction Modulation : The compound could influence signaling pathways by interacting with cellular receptors.
Study on Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 45 |
These findings suggest significant anticancer potential at higher concentrations.
Antimicrobial Efficacy
In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
The results indicate that the compound exhibits moderate antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
